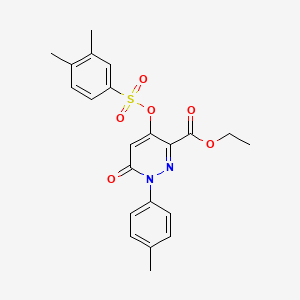

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a sulfonate ester moiety at position 4, a p-tolyl group at position 1, and an ethyl ester at position 3. Its sulfonyloxy group may enhance reactivity in nucleophilic substitution reactions, while the p-tolyl substituent could influence steric and electronic interactions in biological systems.

Properties

IUPAC Name |

ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-19(30-31(27,28)18-11-8-15(3)16(4)12-18)13-20(25)24(23-21)17-9-6-14(2)7-10-17/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHNRCKTUHOYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyridazine Ring: This can be achieved through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Functionalization: Introduction of the sulfonyl group can be done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Esterification: The carboxylate ester group is introduced through esterification reactions, often using ethanol and an acid catalyst.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl and aromatic groups.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.

Major Products

Oxidation: Sulfonic acids, quinones.

Reduction: Alcohols, amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Hydrolysis: Carboxylic acids, alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes and receptors, which could be explored for therapeutic applications.

Industry

In materials science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects depends on its interaction with molecular targets. The sulfonyl and carbonyl groups can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridazine Derivatives

Pyridazine derivatives are widely studied for their pharmacological properties. Below is a systematic comparison with structurally related compounds:

Substituent Variations at Position 4

The sulfonyloxy group in the target compound distinguishes it from analogs with sulfur-containing substituents:

- Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (): The 2-methoxy-5-methylphenyl group introduces methoxy and methyl substituents on the aryl ring, which may alter electronic effects and solubility compared to the 3,4-dimethylphenyl group in the target compound.

Aromatic Substituent Variations at Position 1

- Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5, ): The trifluoromethyl groups at positions 1 and 4 increase lipophilicity (XLogP3 = 3.4) and metabolic stability, making this analog more suitable for drug development .

- Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS 477859-63-5, ): The electron-withdrawing chlorine atom on the phenyl ring may enhance binding to hydrophobic enzyme pockets compared to the p-tolyl group in the target compound .

Ester Group and Side-Chain Modifications

Data Tables of Key Compounds

Research Findings and Implications

Reactivity : The sulfonyloxy group in the target compound likely acts as a better leaving group than thioether or alkylthio substituents, making it more reactive in nucleophilic aromatic substitution reactions .

Biological Activity : Fluorinated analogs (e.g., CAS 478067-01-5) exhibit higher metabolic stability and target affinity due to the trifluoromethyl groups, which resist oxidative degradation .

Safety Profile : Compounds with thioether groups (e.g., CAS 866009-66-7) show fewer reported hazards, suggesting lower acute toxicity compared to sulfonate esters .

Biological Activity

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C22H22N2O6S

- Molecular Weight : 442.49 g/mol

- CAS Number : 886950-94-3

This compound features a pyridazine ring , a sulfonyl group , and an ester functionality , which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group enhances its reactivity, allowing it to participate in various biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Protein Interaction : It could interact with proteins, disrupting their normal functions and potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyridazine compounds have shown effectiveness against various bacterial strains and fungi. This compound may share these properties due to its structural components.

Antileishmanial and Antimalarial Properties

Preliminary studies suggest that compounds related to this structure are being investigated for their potential as antileishmanial and antimalarial agents. These studies typically involve in vitro assays to evaluate the efficacy against Leishmania species and Plasmodium falciparum.

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

| Study | Findings |

|---|---|

| Antimicrobial Studies | Similar compounds demonstrated significant inhibition of bacterial growth (e.g., E. coli, S. aureus) and antifungal activity against species like Candida albicans. |

| Enzyme Inhibition Assays | Compounds structurally related to this compound showed inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), indicating potential for immunosuppressive applications. |

| Cell-Based Assays | In vitro assays have confirmed the compound's ability to affect cell viability and proliferation in various cancer cell lines, suggesting potential anticancer properties. |

Case Studies

-

Case Study on Antileishmanial Activity

- A study evaluated the effectiveness of a series of pyridazine derivatives against Leishmania donovani. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential for further development.

-

Case Study on Antimalarial Activity

- Research involving similar compounds assessed their impact on Plasmodium falciparum growth in vitro. Compounds showed varying degrees of inhibition, with some outperforming standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.